molecular formula C9H15N3O B1425902 (3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 1404212-42-5

(3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1425902
CAS No.: 1404212-42-5
M. Wt: 181.23 g/mol
InChI Key: PGMIOJQYCAZRBT-UHFFFAOYSA-N
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Description

(3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered heterocyclic amine, while pyrazole is a five-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule can result in unique chemical properties and potential biological activities.

Properties

IUPAC Name

(3-piperidin-3-yl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h4,7,10,13H,1-3,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMIOJQYCAZRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequently, the piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative of the original compound.

Scientific Research Applications

(3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine-based drugs.

    Pyrazole derivatives: Compounds such as pyrazole-based anti-inflammatory drugs.

Uniqueness

The combination of the piperidine and pyrazole rings in (3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol provides a unique structure that can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound (3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol is a novel chemical entity that combines a piperidine ring with a pyrazole moiety, potentially offering diverse pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O. The structural components include:

  • Piperidine Ring : Known for its role in various bioactive compounds.
  • Pyrazole Moiety : Associated with multiple therapeutic effects, including anticancer and anti-inflammatory activities.
  • Methanol Group : Enhances solubility and may participate in various chemical reactions.

Synthesis Methods

Several synthetic approaches have been explored for the production of this compound:

  • Condensation Reactions : Involves the reaction of 5-piperidin-3-ylpyrazole with formaldehyde to introduce the methanol group.
  • Reduction Reactions : Utilizing ketones or aldehydes to yield the desired compound.
  • Salt Formation : Typically results in the dihydrochloride form, enhancing solubility.

Anticancer Properties

Research indicates that compounds containing pyrazole structures exhibit significant anticancer activities. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves:

  • Induction of apoptosis through caspase activation.
  • Disruption of microtubule assembly, which is crucial for cell division.

A comparative analysis of structurally similar compounds reveals that this compound may share these anticancer properties due to its structural features.

Compound NameStructure FeaturesBiological Activity
5-(4-Methylpiperidin-1-yl)-2H-pyrazoleMethyl group on piperidineNeuroprotective effects
1-(4-Pyridinyl)-2H-pyrazolePyridine instead of piperidineAntimicrobial properties
N-(1-Pyrrolidinyl)pyrazolePyrrolidine instead of piperidineAnalgesic properties

Neuropharmacological Effects

The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, indicating possible applications in treating neurodegenerative disorders. Compounds with similar structures have demonstrated:

  • Anti-inflammatory effects.
  • Modulation of pain pathways.

Case Studies

A recent study evaluated a series of pyrazole derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations while inducing apoptosis through caspase activation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

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